molecular formula C14H16BrNO2 B1519332 tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate CAS No. 775305-12-9

tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate

Cat. No. B1519332
CAS RN: 775305-12-9
M. Wt: 310.19 g/mol
InChI Key: RUAYZSFSPSZYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate” is a chemical compound. Indoles, such as this compound, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Alkaloids are a class of naturally occurring organic compounds that contain nitrogen atoms1-Boc-3-Bromo-2-methylindole is used in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives play a crucial role in the development of new drugs and treatments due to their complex structures and biological activities.

Cancer Research

Indole derivatives, including those derived from 1-Boc-3-Bromo-2-methylindole , have been studied for their potential in treating cancer cells . The compound’s ability to interact with various biological pathways makes it a valuable tool in the design of anticancer agents.

Antimicrobial Agents

Research has shown that indole derivatives can be effective against a range of microbes. The structural flexibility of 1-Boc-3-Bromo-2-methylindole allows for the creation of compounds that can target specific microbial pathways, potentially leading to new classes of antibiotics .

Neurological Disorders

The indole ring system is a common feature in molecules active in the central nervous system. Derivatives of 1-Boc-3-Bromo-2-methylindole are being explored for their therapeutic potential in treating various neurological disorders .

Proteomics Research

This compound is used as a building block in proteomics research to study protein interactions and functions. Its structural properties make it suitable for creating peptides and proteins with modified functionalities .

Organic Semiconductors

Recent advancements have utilized indole derivatives in the construction of aza-annulated organic semiconducting materials1-Boc-3-Bromo-2-methylindole serves as a precursor in synthesizing these materials, which have applications in electronics and photonics .

Anti-inflammatory and Analgesic Research

Indole derivatives are known for their anti-inflammatory and analgesic properties1-Boc-3-Bromo-2-methylindole can be used to synthesize compounds that may lead to the development of new pain relief medications .

Bioactive Compound Synthesis

The versatility of 1-Boc-3-Bromo-2-methylindole allows for its use in synthesizing a wide range of bioactive compounds. These compounds can have various applications, including antiviral, antifungal, and antitumor activities .

properties

IUPAC Name

tert-butyl 3-bromo-2-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-9-12(15)10-7-5-6-8-11(10)16(9)13(17)18-14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAYZSFSPSZYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654342
Record name tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate

CAS RN

775305-12-9
Record name tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate
Reactant of Route 2
tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.